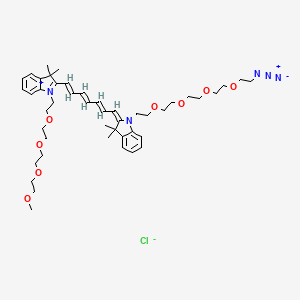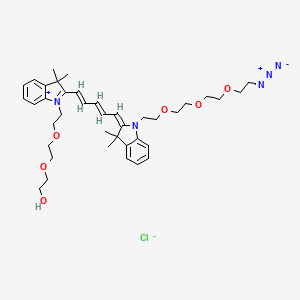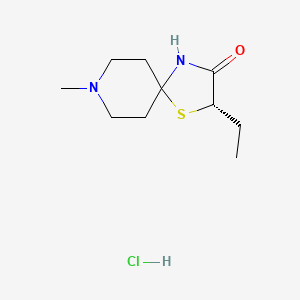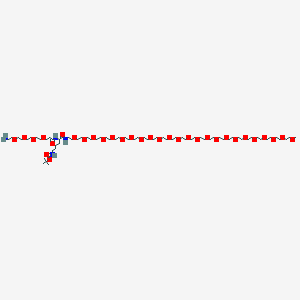
N-(m-PEG4)-N'-(azide-PEG4)-Cy7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a Cy7 labeled near infrared fluorescent PEG derivative containing an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cy7-labeled biomolecules for potential in vivo research and drug design related experiments.
Applications De Recherche Scientifique
Tissue Engineering
- Cartilage Tissue Engineering : A study by Han et al. (2018) discussed the development of a biocompatible and in situ cross-linkable hydrogel derived from hyaluronic acid. This hydrogel utilized copper-free click reactions for cartilage tissue engineering, demonstrating potential for injectable scaffolds in this field (Han et al., 2018).
Surface Immobilization
- Carbohydrate and Protein Immobilization : Sun et al. (2006) demonstrated the use of sequential Diels-Alder and azide-alkyne [3 + 2] cycloaddition reactions for immobilizing carbohydrates and proteins onto solid surfaces. This method was found effective for a wide range of complex substances (Sun et al., 2006).
Drug Delivery Systems
- pH-Responsive Endosome-Solubilizing Drug Nanocarriers : Quadir et al. (2014) reported on the potential of click chemistry-modified polypeptide-based block copolymers for the fabrication of pH-sensitive nanoscale drug delivery systems (Quadir et al., 2014).
Reversible Micelles
- Photo-responsive Reversible Micelles : Hu et al. (2014) explored photo-induced reversible amphipathic copolymers that self-assembled into micelles, demonstrating potential for controlled release and re-encapsulation of hydrophobic drugs (Hu et al., 2014).
Bioconjugation
- Dually Reactive Long Recombinant Linkers : Kjeldsen et al. (2020) described recombinant linkers for the chemoselective cross-linking of proteins, highlighting their potential in tissue targeting or dual targeting of receptors (Kjeldsen et al., 2020).
Solid-Phase Synthesis
- Solid Phase Synthesis of Quinazoline-2,4-Diones : Shao et al. (1998) discussed a practical solid-phase synthesis method using a short-chain, high loading capacity, polyethyleneglycol polystyrene copolymer for efficient synthesis (Shao et al., 1998).
Solar Energy Applications
- Solid-State Dye-Sensitized Solar Cells : Koh et al. (2010) researched the use of poly(ethylene glycol) containing terminal azide groups in enhancing the mechanical properties of electrolytes for dye-sensitized solar cells (Koh et al., 2010).
Propriétés
Nom du produit |
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 |
|---|---|
Formule moléculaire |
C46H66ClN5O8 |
Poids moléculaire |
852.51 |
Nom IUPAC |
(2E)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
ISHBUBOOHQEWKB-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide](/img/structure/B1193230.png)


![5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)
![5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-](/img/structure/B1193237.png)



